molecular formula C23H24N4O B5271607 N'-[(11E)-11H-indeno[1,2-b]quinoxalin-11-ylidene]octanehydrazide

N'-[(11E)-11H-indeno[1,2-b]quinoxalin-11-ylidene]octanehydrazide

Cat. No.: B5271607
M. Wt: 372.5 g/mol
InChI Key: PRRZQTFCOSNIGB-UHFFFAOYSA-N
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Description

N’-[(11E)-11H-indeno[1,2-b]quinoxalin-11-ylidene]octanehydrazide is a nitrogen-containing heterocyclic compound. It belongs to the class of indenoquinoxaline derivatives, which are known for their diverse chemical reactivities and potential pharmacological activities. These compounds are often used as intermediates in organic synthesis and have shown promise in various pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(11E)-11H-indeno[1,2-b]quinoxalin-11-ylidene]octanehydrazide typically involves the condensation of hydrazine with an appropriate aldehyde or ketone under reflux conditions. This process can be catalyzed by various agents, including copper and iodine . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar condensation reactions. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N’-[(11E)-11H-indeno[1,2-b]quinoxalin-11-ylidene]octanehydrazide can undergo various chemical reactions, including:

    Oxidation: This reaction can be catalyzed by agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, often using halogenated reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated reagents, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction could produce hydrazine derivatives.

Scientific Research Applications

N’-[(11E)-11H-indeno[1,2-b]quinoxalin-11-ylidene]octanehydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(11E)-11H-indeno[1,2-b]quinoxalin-11-ylidene]octanehydrazide involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways involved in inflammation and cell signaling . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(11E)-11H-indeno[1,2-b]quinoxalin-11-ylidene]octanehydrazide is unique due to its specific structure and the resulting chemical reactivity. Its ability to undergo various chemical reactions and its potential bioactivity make it a valuable compound for research and industrial applications.

Biological Activity

N'-[(11E)-11H-indeno[1,2-b]quinoxalin-11-ylidene]octanehydrazide is a novel compound belonging to the indenoquinoxaline family, which has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, synthesizing findings from various studies, including synthesis methods, biological evaluations, and molecular modeling.

Synthesis of this compound

The synthesis of this compound typically involves the condensation of indeno[1,2-b]quinoxaline derivatives with hydrazine or its derivatives. For instance, a related compound was synthesized through the nucleophilic addition of hydrazine hydrate to an appropriate ketone precursor, resulting in a hydrazone structure that can be further modified to yield octanehydrazide derivatives .

Key Synthesis Steps:

  • Preparation of Indeno[1,2-b]quinoxaline : This involves the cyclization of o-phenylenediamine and ninhydrin.
  • Formation of Hydrazone : Reacting the indenoquinoxaline with octanehydrazide under acidic conditions.
  • Purification : The product is typically purified using recrystallization techniques.

Pharmacological Properties

Research indicates that compounds within the indenoquinoxaline class exhibit significant pharmacological properties, including anti-inflammatory and neuroprotective effects. Specifically, this compound has shown promise in:

  • Neuroinflammation : The compound has been evaluated for its ability to inhibit pathways associated with neuroinflammatory responses. In silico studies suggest it can cross the blood-brain barrier, making it a candidate for treating neurodegenerative diseases .
  • Ischemia-Reperfusion Injury : Its efficacy in models of ischemia-reperfusion injury has been noted, indicating potential therapeutic applications in stroke and related conditions .

ADME Properties

The absorption, distribution, metabolism, and excretion (ADME) profile of this compound has been assessed using computational tools such as SwissADME. The results indicate:

  • High Bioavailability : The compound exhibits favorable lipophilicity and solubility characteristics.
  • Drug-Likeness : It meets several criteria for drug-likeness based on Lipinski's Rule of Five, suggesting it may be suitable for further development as a therapeutic agent .

Case Studies

Several studies have documented the biological evaluation of indenoquinoxaline derivatives:

  • A study by Schepetkin et al. reported that derivatives similar to this compound showed significant inhibition of c-Jun N-terminal kinase (JNK), which plays a crucial role in inflammatory pathways .
  • Another investigation highlighted the antimicrobial properties of related compounds, suggesting a broader spectrum of biological activities beyond neuroprotection .

Summary Table of Biological Activities

Activity TypeObserved EffectsReferences
NeuroinflammationInhibition of inflammatory pathways
Ischemia-Reperfusion InjuryProtective effects in animal models
AntimicrobialSignificant antimicrobial activity against various pathogens

Properties

IUPAC Name

N-(10H-indeno[2,3-b]quinoxalin-11-ylimino)octanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O/c1-2-3-4-5-6-15-20(28)26-27-22-17-12-8-7-11-16(17)21-23(22)25-19-14-10-9-13-18(19)24-21/h7-14,25H,2-6,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRRZQTFCOSNIGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)N=NC1=C2C(=NC3=CC=CC=C3N2)C4=CC=CC=C41
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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